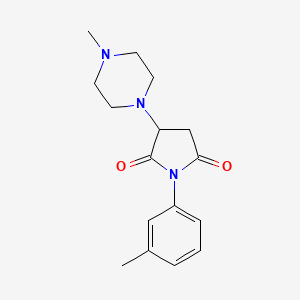![molecular formula C20H21NO2 B5118518 8-[4-(2-methylphenoxy)butoxy]quinoline](/img/structure/B5118518.png)
8-[4-(2-methylphenoxy)butoxy]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[4-(2-methylphenoxy)butoxy]quinoline is a chemical compound that belongs to the class of quinolines. It is also known as MPBQ or 8-MPBQ. This compound has gained attention in recent years due to its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 8-[4-(2-methylphenoxy)butoxy]quinoline is not fully understood. However, it is believed to act through the modulation of various signaling pathways in cells. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a role in inflammation and cancer. It has also been found to activate the Nrf2 pathway, which is involved in the antioxidant response. Furthermore, it has been suggested to bind to and inhibit the activity of certain enzymes involved in glucose metabolism and insulin signaling.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in cells. It has also been shown to induce cell death in cancer cells. Additionally, it has been reported to improve glucose tolerance and insulin sensitivity in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 8-[4-(2-methylphenoxy)butoxy]quinoline in lab experiments is its potential to exhibit multiple biological effects. This allows researchers to investigate various pathways and mechanisms simultaneously. Additionally, it has been reported to have low toxicity in animal models. However, one limitation is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for the study of 8-[4-(2-methylphenoxy)butoxy]quinoline. One direction is the investigation of its potential use in the treatment of neurodegenerative diseases. Another direction is the exploration of its role in glucose metabolism and insulin signaling. Additionally, further research is needed to elucidate its mechanism of action and to optimize its synthesis process. Overall, this compound holds promise as a potential therapeutic agent and warrants further investigation.
Synthesis Methods
The synthesis of 8-[4-(2-methylphenoxy)butoxy]quinoline involves the reaction between 2-methylphenol, 1-bromo-4-(4-chlorobutoxy)benzene, and 8-hydroxyquinoline in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethyl sulfoxide or N,N-dimethylformamide. The product is then purified using column chromatography or recrystallization. The yield of the synthesis process is around 50-60%.
Scientific Research Applications
8-[4-(2-methylphenoxy)butoxy]quinoline has potential applications in scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, it has been investigated for its role in the regulation of glucose metabolism and insulin sensitivity.
properties
IUPAC Name |
8-[4-(2-methylphenoxy)butoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-16-8-2-3-11-18(16)22-14-4-5-15-23-19-12-6-9-17-10-7-13-21-20(17)19/h2-3,6-13H,4-5,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGYYTYBEMFJEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCCOC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(methylthio)propyl]-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5118447.png)
![4-[3-(4-nitrophenoxy)propyl]morpholine](/img/structure/B5118460.png)
![2-ethyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5118465.png)
![1-[(4-chlorophenyl)sulfonyl]-4-(2,3-dimethoxybenzyl)piperazine oxalate](/img/structure/B5118472.png)

![7-[4-(4-fluorophenyl)-1-piperazinyl]-5-methyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5118488.png)
![10-cyclohexylidene-4-(3,4-dichlorophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5118499.png)

![4-{5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]benzoyl}-2-piperazinone](/img/structure/B5118507.png)
![(4-{2,2-bis[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]vinyl}phenyl)dimethylamine](/img/structure/B5118515.png)
![N-[2-bromo-5-(trifluoromethyl)phenyl]-4-methyl-3,5-dinitrobenzamide](/img/structure/B5118527.png)
![N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-(2-methylphenyl)glycinamide](/img/structure/B5118531.png)
![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B5118538.png)
![5-({[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5118544.png)